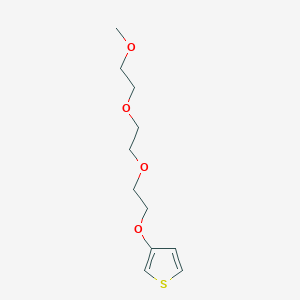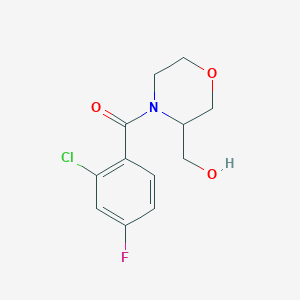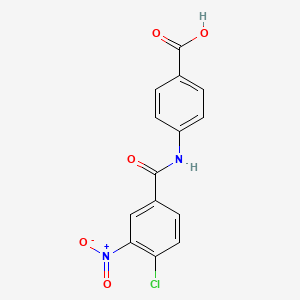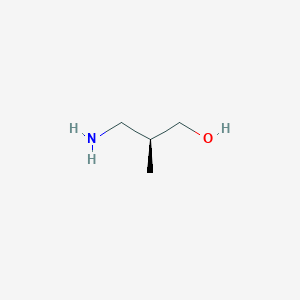
Cbz-D-Trp-OMe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-D-Trp-OMe, also known as N-Carbobenzoxy-D-tryptophan methyl ester, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis as a protected form of tryptophan, where the carbobenzoxy (Cbz) group protects the amino group, and the methyl ester protects the carboxyl group. This compound is particularly useful in the synthesis of peptides and proteins, as it allows for selective deprotection and coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-D-Trp-OMe typically involves the protection of the amino group of D-tryptophan with a carbobenzoxy group and the esterification of the carboxyl group with methanol. The process can be summarized as follows:
Protection of the Amino Group: The amino group of D-tryptophan is protected by reacting it with carbobenzoxy chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction forms N-Carbobenzoxy-D-tryptophan.
Esterification of the Carboxyl Group: The carboxyl group of N-Carbobenzoxy-D-tryptophan is esterified by reacting it with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. This reaction forms this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The product is typically purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Cbz-D-Trp-OMe undergoes various chemical reactions, including:
Deprotection Reactions: The carbobenzoxy group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas. The methyl ester group can be hydrolyzed using acidic or basic conditions to yield D-tryptophan.
Coupling Reactions: this compound can be coupled with other amino acids or peptides using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form peptide bonds.
Common Reagents and Conditions
Deprotection: Catalytic hydrogenation (Pd-C, H2) for carbobenzoxy group removal; acidic or basic hydrolysis for methyl ester removal.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) for peptide bond formation.
Major Products Formed
Deprotection: D-tryptophan.
Coupling: Peptides and proteins containing D-tryptophan residues.
Applications De Recherche Scientifique
Cbz-D-Trp-OMe has several scientific research applications, including:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, where it serves as a protected form of tryptophan. The selective deprotection of the carbobenzoxy and methyl ester groups allows for the stepwise assembly of peptides.
Drug Discovery: this compound is used in the development of peptide-based drugs. The incorporation of D-tryptophan residues can enhance the stability and bioactivity of peptide drugs.
Bioconjugation: It is used in the bioconjugation of peptides with other molecules, such as fluorescent dyes or therapeutic agents, to create multifunctional biomolecules for research and clinical applications.
Mécanisme D'action
The mechanism of action of Cbz-D-Trp-OMe is primarily related to its role as a protected amino acid in peptide synthesis. The carbobenzoxy group protects the amino group from unwanted reactions, while the methyl ester group protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the controlled assembly of peptides and proteins. The molecular targets and pathways involved depend on the specific peptides or proteins being synthesized and their intended biological functions.
Comparaison Avec Des Composés Similaires
Cbz-D-Trp-OMe can be compared with other protected amino acids, such as:
Cbz-L-Trp-OMe: The L-enantiomer of this compound, which is used in the synthesis of peptides containing L-tryptophan residues.
Fmoc-D-Trp-OMe: A similar compound where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group instead of a carbobenzoxy group. Fmoc-D-Trp-OMe is used in Fmoc-based peptide synthesis.
Boc-D-Trp-OMe: A compound where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. Boc-D-Trp-OMe is used in Boc-based peptide synthesis.
Uniqueness
This compound is unique in its use of the carbobenzoxy group for amino protection, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in certain peptide synthesis protocols where other protecting groups may not be suitable.
Propriétés
IUPAC Name |
methyl (2R)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-25-19(23)18(11-15-12-21-17-10-6-5-9-16(15)17)22-20(24)26-13-14-7-3-2-4-8-14/h2-10,12,18,21H,11,13H2,1H3,(H,22,24)/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWXSVJXETXGGQ-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2666316.png)
![1-[2-(trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic Acid](/img/structure/B2666319.png)
![Methyl 5-(((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2666320.png)
![1-[3-(1H-tetrazol-1-yl)phenyl]ethanol](/img/structure/B2666321.png)




![Methyl 2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2666329.png)
![[4,5'-Bi-1H-pyrazol]-5-ol, 1-[4-(3-chloro-2-thienyl)-2-thiazolyl]-1'-(2,4-dichlorophenyl)-3,3'-dimethyl-](/img/structure/B2666331.png)

![2-(5-chlorothiophen-2-yl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2666335.png)

![5-((4-Isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2666337.png)
